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Compound of Interest

Compound Name:
cis-(3-Methyl-pyrrolidin-2-yl)-

methanol

Cat. No.: B8192064

Get Quote

Executive Summary
cis-3-Methyl-2-pyrrolidinemethanol (1) is a chiral pyrrolidine derivative characterized by the syn

relationship between the hydroxymethyl group at C2 and the methyl group at C3. Accurate

structural assignment relies on distinguishing the cis diastereomer from the trans isomer. This

guide provides the definitive spectroscopic signatures, focusing on Nuclear Magnetic

Resonance (NMR) coupling constants (

) as the primary diagnostic tool, supported by Mass Spectrometry (MS) and Infrared (IR) data.

Structural Analysis & Stereochemistry
The core challenge in characterizing 1 is confirming the relative stereochemistry (cis vs. trans).

Structure: 2-hydroxymethyl-3-methylpyrrolidine.

Stereochemistry: "cis" implies the (2S,3S) or (2R,3R) relative configuration.

Conformation: The pyrrolidine ring adopts an envelope conformation where the cis-

substituents minimize steric strain, often resulting in a distinct dihedral angle between H2
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and H3 compared to the trans isomer.

Diagnostic Criterion: Coupling
In 2,3-disubstituted pyrrolidines, the vicinal coupling constant between the proton at C2 (H2)

and C3 (H3) is stereospecific:

cis-Isomer: Typically exhibits a larger coupling constant (

Hz) due to a dihedral angle close to 0° (eclipsed/syn-clinal).

trans-Isomer: Typically exhibits a smaller coupling constant (

Hz) due to a dihedral angle of ~120° (anti-clinal) in the preferred conformation.

Note: This trend is consistent with 3-substituted proline derivatives reported in the literature

(e.g., J. Org. Chem. 1998, 63, 6160).

Spectroscopic Characterization Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Data is typically acquired in

or

. Values below are representative for the free base or N-Boc derivative.

H NMR (400 MHz, CDCl

)
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Position
Shift (

, ppm)
Multiplicity

Coupling (

, Hz)

Assignment
Logic

H2 3.00 – 3.20 ddd or dt

Diagnostic

Signal: Large

confirms cis.

H3 2.10 – 2.30 m -

Multiplet due to

coupling with H2,

H4a/b, and Me.

CH 0.95 – 1.05 d

Methyl doublet;

distinct shift from

trans (~1.1 ppm).

CH

OH
3.40 – 3.70 dd or m

Diastereotopic

protons adjacent

to hydroxyl.

H5a/b 2.80 – 3.10 m -

Ring methylene

adjacent to

Nitrogen.

H4a/b 1.40 – 1.90 m -
Ring methylene;

complex splitting.

C NMR (100 MHz, CDCl

)
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Carbon
Shift (

, ppm)
Type Notes

C2 62.0 – 65.0 CH

Methine adjacent to N

and CH

OH.

CH

OH
60.0 – 63.0 CH Primary alcohol

carbon.

C5 45.0 – 47.0 CH Methylene adjacent to

N.

C3 35.0 – 38.0 CH
Methine bearing the

methyl group.

C4 28.0 – 32.0 CH Ring methylene.

CH 14.0 – 16.0 CH
Methyl group

(shielded relative to

trans).

Mass Spectrometry (MS)
Ionization: ESI+ or EI (70 eV).

Molecular Ion:

(Calculated for C

H

NO).

Fragmentation (EI):

115 (M

)
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84 (Base Peak,

): Characteristic pyrrolidine ring fragment after loss of the hydroxymethyl group.

70 (

): Loss of substituents.

Infrared Spectroscopy (IR)[1]
Medium: Neat (film) or KBr.

Key Bands:

3300 – 3400 cm

: Broad, strong (O-H and N-H stretch).

2800 – 3000 cm

: C-H stretch (aliphatic).

1050 – 1100 cm

: C-O stretch (primary alcohol).

Experimental Protocols
Synthesis via Reduction of cis-3-Methylproline
The most reliable route to 1 is the reduction of cis-3-methylproline (or its ester/N-protected

derivative).

Protocol:

Setup: Flame-dry a 100 mL round-bottom flask under Argon.

Reagents: Charge with cis-3-methylproline methyl ester (1.0 equiv) in anhydrous THF (0.2

M).

Reduction: Cool to 0°C. Add LiAlH
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(2.5 equiv) portion-wise (Caution: Gas evolution).

Reaction: Warm to reflux for 4–6 hours. Monitor by TLC (stain with Ninhydrin or PMA).

Workup (Fieser Method): Cool to 0°C. Quench sequentially with

mL H

O,

mL 15% NaOH, and

mL H

O (

= mass of LAH in g).

Purification: Filter the white precipitate. Concentrate the filtrate. Purify the resulting oil by

Kugelrohr distillation or flash chromatography (DCM/MeOH/NH

OH).

Workflow Diagram
The following diagram illustrates the logical flow for synthesis and characterization, ensuring

the cis stereochemistry is maintained and verified.

Start: cis-3-Methylproline
(Known Stereochemistry)

Reduction
(LiAlH4, THF, Reflux)

Fieser Workup
& Filtration

Crude Amino Alcohol Purification
(Distillation/Column)

NMR Analysis
(Measure J_H2,H3)

J ~ 8.5 Hz?
No (trans/mix)

Confirmed:
cis-3-Methyl-2-pyrrolidinemethanol

Yes (cis)

Click to download full resolution via product page

Caption: Workflow for the synthesis and stereochemical validation of cis-3-methyl-2-

pyrrolidinemethanol.

Quality Control & Impurity Profiling
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To ensure suitability for drug development, the following purity criteria must be met:

Diastereomeric Ratio (dr): Determine by

H NMR integration of the methyl doublets.

cis-Me:

ppm.

trans-Me:

ppm.

Target: dr > 95:5.

Enantiomeric Excess (ee): If using chiral starting material, verify ee via Chiral HPLC (e.g.,

Chiralpak AD-H or OD-H column) or by derivatization with Mosher's acid chloride.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.researchgate.net/publication/397081539_Molecular_Spectroscopy_in_Organic_Chemistry_IR_NMR_and_Mass_Analysis
https://cymitquimica.com/cas/3554-65-2/
https://www.researchgate.net/publication/349544821_Bottromycins_-_biosynthesis_synthesis_and_activity
https://repository.ubn.ru.nl/bitstream/handle/2066/112532/1/112532.pdf
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubs.rsc.org%2Fen%2Fcontent%2Farticlelanding%2F2009%2Fmb%2Fb906076k
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubs.acs.org%2Fdoi%2F10.1021%2Fjo980182j
https://www.benchchem.com/product/b8192064?utm_src=pdf-custom-synthesis#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8192064?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sources

1. researchgate.net [researchgate.net]

2. CAS 3554-65-2: 1-Methyl-2-pyrrolidinemethanol | CymitQuimica [cymitquimica.com]

3. researchgate.net [researchgate.net]

4. repository.ubn.ru.nl [repository.ubn.ru.nl]

To cite this document: BenchChem. [Spectroscopic Data Guide: cis-3-Methyl-2-
pyrrolidinemethanol]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8192064/docs#spectroscopic-data-guide-cis-3-
methyl-2-pyrrolidinemethanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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